molecular formula C15H12ClN5O B7479150 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B7479150
M. Wt: 313.74 g/mol
InChI Key: XAIFRXUGCZKSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. The compound belongs to the triazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is not well understood. However, it is believed that the compound exerts its biological activities by inhibiting key enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of microbial and fungal pathogens, and reduce inflammation in animal models of disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its diverse biological activities. The compound can be used to study various cellular processes and diseases. However, one limitation is that the compound's mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further elucidate the compound's mechanism of action. This will help researchers design more effective therapeutic agents based on the compound's structure. Another direction is to study the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion. This information will be important in determining the compound's potential as a therapeutic agent. Finally, researchers can explore the use of this compound in combination with other drugs or therapies to enhance its efficacy in treating diseases.

Synthesis Methods

The synthesis of 1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step involves the reaction of 3-chlorobenzyl chloride with pyridine-3-carboxylic acid in the presence of a base to form 3-chlorophenylpyridin-3-ylmethyl chloride. The second step involves the reaction of the 3-chlorophenylpyridin-3-ylmethyl chloride with sodium azide in the presence of a copper catalyst to form 3-chlorophenylpyridin-3-ylmethyl azide. The final step involves the reaction of 3-chlorophenylpyridin-3-ylmethyl azide with propiolic acid in the presence of a base to form this compound.

Scientific Research Applications

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been the subject of several scientific research studies due to its potential applications. The compound has been found to possess antimicrobial, antitumor, and antifungal activities. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c16-12-4-1-5-13(7-12)21-10-14(19-20-21)15(22)18-9-11-3-2-6-17-8-11/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIFRXUGCZKSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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